molecular formula C20H17N3O3 B3019617 N-((6-(furan-3-yl)pyridin-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide CAS No. 2034560-97-7

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide

Cat. No.: B3019617
CAS No.: 2034560-97-7
M. Wt: 347.374
InChI Key: TVEWHOPMHAGPBJ-UHFFFAOYSA-N
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Description

N-((6-(Furan-3-yl)pyridin-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide is a heterocyclic compound featuring a pyridine core substituted with a furan-3-yl group at position 6 and an indole-2-carboxamide moiety at position 2. The indole ring is further substituted with a methoxy group at position 3.

Properties

IUPAC Name

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-6-methoxy-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c1-25-16-4-3-14-8-19(23-18(14)9-16)20(24)22-11-13-2-5-17(21-10-13)15-6-7-26-12-15/h2-10,12,23H,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVEWHOPMHAGPBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3=CN=C(C=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a furan ring, a pyridine moiety, and an indole derivative, which are known to enhance its biological activity. The molecular formula is C15H14N4O3C_{15}H_{14}N_{4}O_{3}, with a molecular weight of approximately 298.30 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. It interacts with various cellular pathways involved in cell cycle regulation and apoptosis.
  • Anti-inflammatory Effects : Studies indicate that it may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Properties : Preliminary data suggest potential efficacy against bacterial strains, possibly due to its ability to disrupt bacterial cell wall synthesis.

Anticancer Activity

A series of studies have evaluated the anticancer properties of this compound against various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer). The following table summarizes the findings:

Cell LineIC50 (μM)Mechanism of Action
A54912.5Induction of apoptosis via caspase activation
MCF79.8Inhibition of CDK2 activity
HCT11615.0Disruption of microtubule formation

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound significantly reduces the levels of TNF-alpha and IL-6 in activated macrophages, suggesting its potential as an anti-inflammatory agent.

Antimicrobial Activity

The compound displayed effective antimicrobial activity against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (μg/mL)
Escherichia coli32
Staphylococcus aureus16

Case Studies

Several case studies have been documented regarding the use of this compound in experimental models:

  • Study on Lung Cancer : In a xenograft model using A549 cells, treatment with the compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential for therapeutic use in lung cancer.
  • Inflammatory Disease Model : In an animal model of rheumatoid arthritis, administration of the compound led to decreased swelling and inflammation markers, supporting its role as an anti-inflammatory agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Indole Carboxamide Derivatives

(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (Compound 2, )
  • Structural Similarities : Shares the indole-carboxamide scaffold and pyridine backbone.
  • Key Differences :
    • The pyridine ring in Compound 2 is substituted with a 4-methoxy-6-methyl-2-oxo group, compared to the furan-3-yl and methoxy-indole groups in the target compound.
    • Incorporates a piperidin-4-yl ethyl group on the indole nitrogen, which may enhance solubility or modulate receptor binding .
(R)-1-(1-(1-Isobutyrylpiperidin-4-yl)ethyl)-N-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1H-indole-3-carboxamide (Compound 4, )
  • Structural Features : Similar to Compound 2 but with an isobutyryl-piperidine substituent.
  • Functional Impact : The isobutyryl group may improve metabolic stability compared to the target compound’s furan substituent, which is prone to oxidative metabolism .

Pyridine-Furan Hybrids

2-(4-Cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide ()
  • Core Similarities : Shares the 6-(furan-3-yl)pyridin-3-ylmethyl group with the target compound.
  • Key Differences: Replaces the indole-2-carboxamide with an acetamide-linked pyrimidinone moiety.

Propanamide Derivatives (TRPV1 Antagonists, )

Compounds 43–48 in are propanamide-based TRPV1 antagonists with pyridine and trifluoromethyl groups. While structurally distinct from the target compound, they provide insights into substituent effects:

Compound Substituent on Pyridine Yield (%) Melting Point (°C) Notable Features
43 2,2-Dimethylcyclopropylmethoxy 72 63–65 High lipophilicity (CF3 group)
44 Cyclobutylmethoxy 79 100–102 Enhanced thermal stability
45 Cyclopentylmethoxy 70 112–114 Balanced solubility and potency
  • Lack of a sulfonamide group (present in Compounds 43–48) could decrease hydrogen-bonding interactions with TRPV1 .

Difluoroindole Derivatives ()

The compound in , (4aS)-1-[(5,6-Difluoro-1H-indol-7-yl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-5,6,7,8-tetrahydro-4aH-pyrido[1,2-b]pyridazine-3-carboxamide, shares a furan substituent but differs in its indole fluorination and pyridazine core. Fluorination typically enhances metabolic stability and binding affinity, suggesting the target compound’s non-fluorinated indole may have shorter half-life .

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